1,2,3,7,9-Pentabromo-dibenzofuran

Toxicology Dioxin-like compounds Structure-activity relationship

1,2,3,7,9-Pentabromo-dibenzofuran (CAS 617708-00-6) is a fully characterized pentabrominated dibenzofuran (PBDF) congener with the molecular formula C12H3Br5O and a molecular weight of 562.67 g/mol. Its bromination pattern at positions 1,2,3,7,9 definitively places it within the non-2,3,7,8-substituted PBDF subclass, a critical structural distinction from the toxicologically potent 2,3,7,8-substituted congeners.

Molecular Formula C12H3Br5O
Molecular Weight 562.7 g/mol
CAS No. 617708-00-6
Cat. No. B12574419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,7,9-Pentabromo-dibenzofuran
CAS617708-00-6
Molecular FormulaC12H3Br5O
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Br)Br)Br)Br)Br
InChIInChI=1S/C12H3Br5O/c13-4-1-5(14)9-7(2-4)18-8-3-6(15)11(16)12(17)10(8)9/h1-3H
InChIKeyVWQMEHXFJWNTML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,7,9-Pentabromo-dibenzofuran (CAS 617708-00-6): Structural Identity and Analytical Reference Data for Non-2,3,7,8 PBDF Congener Procurement


1,2,3,7,9-Pentabromo-dibenzofuran (CAS 617708-00-6) is a fully characterized pentabrominated dibenzofuran (PBDF) congener with the molecular formula C12H3Br5O and a molecular weight of 562.67 g/mol [1]. Its bromination pattern at positions 1,2,3,7,9 definitively places it within the non-2,3,7,8-substituted PBDF subclass, a critical structural distinction from the toxicologically potent 2,3,7,8-substituted congeners [2]. The compound is catalogued in the NIST Chemistry WebBook with a standardized IUPAC InChI and a Kovats retention index of 3159 on an RTX-5 capillary column, providing a verified analytical reference point [1].

Why Generic 'Pentabromodibenzofuran' Substitution Fails: The Consequence of Bromination Position for 1,2,3,7,9-PeBDF Selection


Substituting a generic 'pentabromodibenzofuran' standard for the specific 1,2,3,7,9-congener can lead to critical errors in toxicological assessment and regulatory compliance. PBDF toxicity is exquisitely dependent on the bromination pattern: 2,3,7,8-substituted congeners such as 1,2,3,7,8-PeBDF (CAS 107555-93-1) and 2,3,4,7,8-PeBDF (CAS 131166-92-2) are potent aryl hydrocarbon receptor (AhR) agonists with assigned Toxic Equivalency Factors (TEFs), whereas non-2,3,7,8-substituted isomers like 1,2,3,7,9-PeBDF are considered substantially less toxic by several orders of magnitude [1]. An environmental monitoring program that fails to distinguish the 1,2,3,7,9-isomer from 2,3,7,8-substituted PeBDFs will misattribute the toxic load, leading to overestimation of risk or misidentification of emission sources [2].

Quantitative Differentiation Evidence for 1,2,3,7,9-Pentabromo-dibenzofuran: Comparator-Based Selection Guide for Scientific Procurement


Non-2,3,7,8 Substitution Pattern: The Primary Toxicological Differentiator from Dioxin-Like PeBDF Congeners

The 1,2,3,7,9-PeBDF isomer possesses a non-2,3,7,8 bromination pattern, which fundamentally distinguishes it from the two pentabromodibenzofuran congeners listed for regulatory emission monitoring under the German 17th BImSchV—namely 1,2,3,7,8-PeBDF and 2,3,4,7,8-PeBDF—both of which are 2,3,7,8-substituted [1]. The RIVM report explicitly states that PBDF isomers lacking the 2,3,7,8-substitution pattern 'may be considered as not extremely toxic,' a conclusion drawn from comparison with authentic 2,3,7,8-substituted standards [2]. This positional isomerism is the single most consequential determinant of AhR-mediated toxic potency for the pentabromo-dibenzofuran class.

Toxicology Dioxin-like compounds Structure-activity relationship

Analytical Orthogonality: GC Retention Differentiation on Standard Non-Polar Columns

The NIST Chemistry WebBook reports a Kovats retention index (RI) of 3159 for 1,2,3,7,9-pentabromo-dibenzofuran on an RTX-5 capillary column (60 m × 0.25 mm × 0.25 μm film, helium carrier, temperature ramp from 170 °C to 320 °C at 1 K/min) [1]. In contrast, the 1,2,3,7,8-pentabromodibenzofuran isomer (CAS 107555-93-1) exhibits Kovats retention indices in the range of 3145–3204 under comparable conditions, as catalogued in authoritative chemical databases . While partial overlap exists, the specific RI of 3159 serves as the certified reference point for confirming the 1,2,3,7,9-isomer in complex environmental extracts when co-elution with other pentabromo congeners is a concern.

Environmental analytical chemistry Gas chromatography Isomer confirmation

Regulatory Classification as Non-Dioxin-Like: Exclusion from Statutory TEQ Monitoring Lists

The German 17th BImSchV (Ordinance on Waste Incineration and Co-incineration), Anlage 2a, specifically enumerates the polybrominated dibenzofurans that must be quantified in stack gas emissions for TEQ calculation: only 1,2,3,7,8-PeBDF and 2,3,4,7,8-PeBDF are listed [1]. The 1,2,3,7,9-PeBDF isomer is conspicuously absent. This regulatory differentiation is grounded in the scientific consensus that non-2,3,7,8-substituted PBDFs possess negligible dioxin-like activity and therefore do not contribute to the TEQ burden [1] [2]. The inclusion of 1,2,3,7,8-PeBDF and 2,3,4,7,8-PeBDF, and the exclusion of 1,2,3,7,9-PeBDF, provides a direct regulatory comparator.

Environmental regulation Emission monitoring Compliance verification

Hepatic Uptake Efficiency as a Function of Bromination Pattern: Class-Level Inference for Non-2,3,7,8 PBDF Isomers

A 2024 in vivo study on C57BL/6J mice demonstrated that hepatic uptake ratios of 2,3,7,8-substituted dibenzofurans decrease with increasing bromine substitution: 42% for 2,3,8-tribromo dibenzofuran (TrBDF), 33% for 2,3,7,8-tetrabromo dibenzofuran (TeBDF), and 29% for 1,2,3,7,8-pentabromo dibenzofuran (PeBDF), compared to 84% for TCDD [1]. While this study did not directly measure 1,2,3,7,9-PeBDF, the data support a class-level inference that non-2,3,7,8-substituted PBDFs are likely to exhibit even lower hepatic sequestration due to reduced AhR binding affinity, a hypothesis consistent with the negligible dioxin-like toxicity of non-2,3,7,8 congeners

Toxicokinetics Bioaccumulation In vivo ADME

Optimal Procurement Scenarios for 1,2,3,7,9-Pentabromo-dibenzofuran: Application-Driven Selection Criteria


Negative Control in AhR-Mediated Toxicity Assays

When establishing a dose-response curve for dioxin-like PBDFs in luciferase reporter gene assays (e.g., CALUX) or ethoxyresorufin-O-deethylase (EROD) induction studies, 1,2,3,7,9-PeBDF serves as a structurally matched negative control. Its non-2,3,7,8 substitution pattern precludes high-affinity AhR binding, as evidenced by its exclusion from regulatory TEQ schemes [1], enabling researchers to discriminate AhR-specific effects from non-specific brominated aromatic hydrocarbon cytotoxicity.

Isomer-Specific Environmental Fate and Transport Tracing

Environmental chemists investigating the atmospheric or aquatic transport of PBDFs from combustion sources require isomer-specific analytical standards to track congener-specific degradation pathways. The certified Kovats retention index of 3159 for 1,2,3,7,9-PeBDF on RTX-5 stationary phase [2] provides the necessary chromatographic anchor for identifying this non-2,3,7,8 isomer in complex environmental extracts, distinguishing it from co-eluting 2,3,7,8-substituted congeners that carry toxicological significance.

Method Validation for Regulatory Compliance: Ensuring No False-Positive TEQ Contribution

Emission testing laboratories accredited under ISO 17025 for 17th BImSchV compliance must demonstrate that their GC-HRMS or GC-MS/MS methods do not produce false-positive identifications of the regulated 1,2,3,7,8-PeBDF and 2,3,4,7,8-PeBDF congeners. The 1,2,3,7,9-PeBDF standard is an essential component of the method validation protocol, as it represents the most chromatographically similar non-regulated isomer that could interfere with quantification if resolution is insufficient [1] [2].

Comparative Toxicokinetic Modeling of Brominated Dioxin Congeners

Building on the class-level evidence that hepatic uptake ratios decrease with bromination number and are critically dependent on 2,3,7,8-substitution [3], pharmacokinetic modelers can employ 1,2,3,7,9-PeBDF as a probe compound to test the hypothesis that non-2,3,7,8 PBDFs exhibit accelerated elimination kinetics relative to their 2,3,7,8-substituted counterparts. Such studies directly inform the refinement of physiologically based pharmacokinetic (PBPK) models for brominated dioxin risk assessment.

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